![molecular formula C13H14O2 B13964913 4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 63828-70-6](/img/structure/B13964913.png)
4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is an organic compound characterized by a biphenyl structure with a methoxy group at the 4’ position and a ketone group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and phenylacetic acid.
Condensation Reaction: A condensation reaction is carried out between 4-methoxybenzaldehyde and phenylacetic acid in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired 4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets and pathways. The methoxy and ketone groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways within cells.
類似化合物との比較
4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one can be compared with similar compounds such as:
4-Methoxyphenylboronic acid: Similar in structure but with a boronic acid group instead of a ketone.
4-Methoxybenzaldehyde: Contains a methoxy group but lacks the biphenyl structure.
4-Methoxyacetophenone: Similar in having a methoxy group and a ketone but differs in the overall structure.
特性
CAS番号 |
63828-70-6 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h4,6-9H,2-3,5H2,1H3 |
InChIキー |
IMVHLCTZKQIAOQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


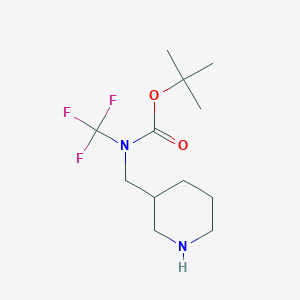
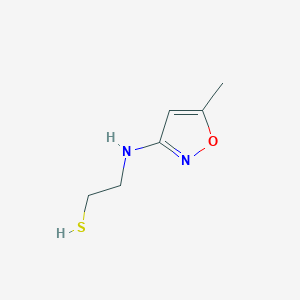
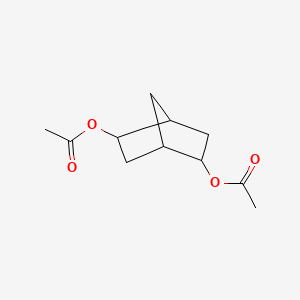
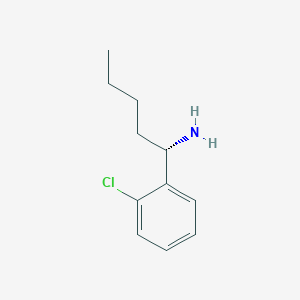
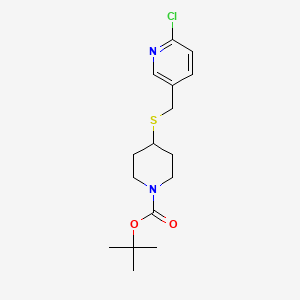
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
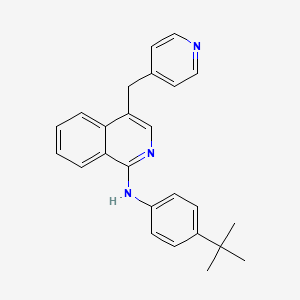
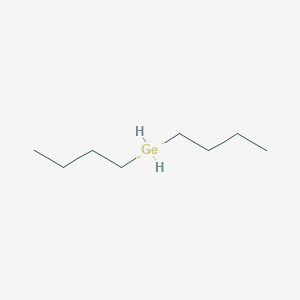
![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)
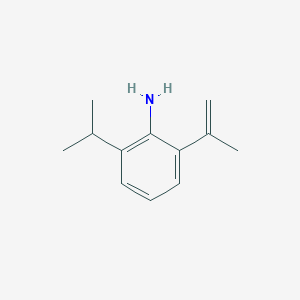
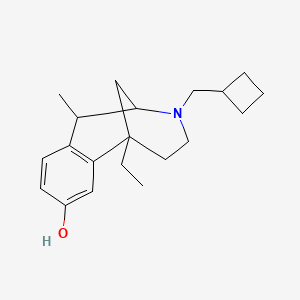
![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)

![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
